molecular formula C10H21NO B13626007 Rel-((3S,4S)-4-neopentylpyrrolidin-3-yl)methanol

Rel-((3S,4S)-4-neopentylpyrrolidin-3-yl)methanol

Cat. No.: B13626007
M. Wt: 171.28 g/mol
InChI Key: JYJKDUBEKFUIQR-BDAKNGLRSA-N
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Description

rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol: is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,2-dimethylpropyl group and a methanol group. The racemic mixture contains equal amounts of both enantiomers, making it a significant compound in stereochemistry and chiral synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the 2,2-Dimethylpropyl Group: This step involves the alkylation of the pyrrolidine ring using a 2,2-dimethylpropyl halide under basic conditions.

    Addition of the Methanol Group: The final step involves the reduction of a suitable intermediate, such as a ketone or an aldehyde, to introduce the methanol group.

Industrial Production Methods: Industrial production of rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form an aldehyde or a carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted pyrrolidines.

Scientific Research Applications

Chemistry:

  • Used as a chiral building block in the synthesis of complex organic molecules.
  • Employed in asymmetric synthesis to produce enantiomerically pure compounds.

Biology:

  • Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine:

  • Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    [(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol: The enantiomerically pure form of the compound.

    [(3S,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol: The other enantiomer of the compound.

    [(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]ethanol: A similar compound with an ethanol group instead of a methanol group.

Uniqueness: rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol is unique due to its specific stereochemistry and the presence of both enantiomers in equal amounts. This racemic mixture can exhibit different properties compared to its individual enantiomers, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

[(3S,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C10H21NO/c1-10(2,3)4-8-5-11-6-9(8)7-12/h8-9,11-12H,4-7H2,1-3H3/t8-,9+/m1/s1

InChI Key

JYJKDUBEKFUIQR-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)C[C@@H]1CNC[C@H]1CO

Canonical SMILES

CC(C)(C)CC1CNCC1CO

Origin of Product

United States

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